molecular formula C10H12F2N2O2 B15067121 Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate

Cat. No.: B15067121
M. Wt: 230.21 g/mol
InChI Key: CRCROIYFZXJPTB-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methylamino group attached to the nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylating agents and appropriate solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is unique due to the presence of both the difluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Biological Activity

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group and a methylamino group attached to a nicotinic acid derivative. This unique structure enhances its chemical stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, which can lead to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Modulation : It can modulate the activity of receptors, influencing signaling pathways critical for cellular responses.
  • Cellular Signaling : Interaction with cellular signaling pathways can result in altered gene expression and cell survival rates.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent in preliminary assays.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effects on HepG2 (liver) and MCF-7 (breast) cancer cell lines, revealing IC50 values of 21.00 µM and 26.10 µM, respectively. These findings indicate moderate potency against these cancer types .
  • Neuroprotective Effects :
    • Research investigating the neuroprotective properties highlighted its ability to activate neurotrophic signaling pathways, which are crucial for neuronal survival and function .
  • Antimicrobial Activity :
    • In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .

Table 1: Biological Activity Overview

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerHepG221.00
AnticancerMCF-726.10
NeuroprotectionSH-SY5YNot specified
AntimicrobialVarious Bacterial StrainsSignificant

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-5-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H12F2N2O2/c1-3-16-10(15)7-4-6(13-2)5-14-8(7)9(11)12/h4-5,9,13H,3H2,1-2H3

InChI Key

CRCROIYFZXJPTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)NC)C(F)F

Origin of Product

United States

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